![molecular formula C22H23N3O6S B2932906 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921833-16-1](/img/structure/B2932906.png)
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule that contains several functional groups and structural motifs common in organic chemistry. These include an ethoxyphenyl group, a pyridazine ring, an ethyl chain, and a benzo[b][1,4]dioxine ring. Each of these components could potentially confer different properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to an ethoxyphenyl group and a benzo[b][1,4]dioxine ring. The latter is a type of aromatic ether. The entire molecule is likely to be planar due to the conjugated system of pi bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted from its structure. For example, this compound is likely to be solid at room temperature, given its molecular weight. Its solubility would depend on the solvent used, but we can predict that it would be relatively non-polar and therefore more soluble in organic solvents than in water .Applications De Recherche Scientifique
Anticancer Activity
This compound has shown potential as an anticancer agent. Studies suggest that it could inhibit the growth of cancer cells, particularly breast cancer cells, by targeting estrogen receptors (ERα). The compound exhibited a more negative binding free energy compared to tamoxifen, indicating a strong potential for cytotoxic activity against breast cancer through ERα inhibition .
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies to predict interactions with biological targets. This is crucial in the drug discovery process, where understanding the interaction between drugs and their targets can lead to the development of more effective therapeutic agents .
Synthesis of Heterocyclic Compounds
Amides, such as the one present in this compound, are fundamental chemical structural units widely used in synthesis. They can serve as synthons for various heterocyclic compounds, which are a core part of many pharmaceuticals .
Computational Drug Design
The compound can be used in computational drug design, particularly in molecular hybridization studies. By combining the properties of different pharmacophores, researchers can design new compounds with enhanced therapeutic effects .
Molecular Dynamics (MD) Simulation
MD simulation can be applied to this compound to observe the dynamic behavior of its interactions with biological targets over time. This helps in understanding the stability and conformational changes of the compound when bound to a target .
Development of Hybrid Compounds
The compound’s structure allows for the development of hybrid compounds that combine the features of chalcones and salicylates. These hybrids can be synthesized to explore their potential uses, especially in anticancer drug discovery researches .
Mécanisme D'action
Orientations Futures
The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (for example, as a pharmaceutical, agrochemical, or material), then future research could focus on optimizing its activity, reducing any side effects, or improving its synthesis .
Propriétés
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-2-29-17-5-3-16(4-6-17)19-8-10-22(26)25(24-19)12-11-23-32(27,28)18-7-9-20-21(15-18)31-14-13-30-20/h3-10,15,23H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXBCBYRBMYLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


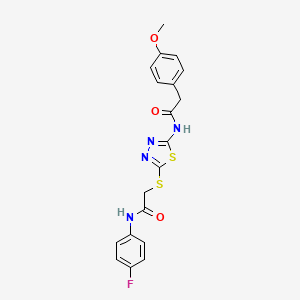

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932827.png)
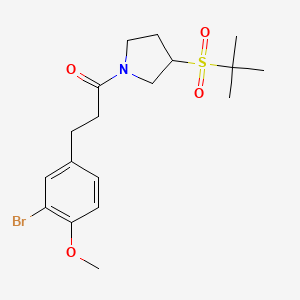
![methyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2932830.png)
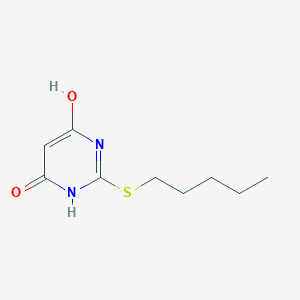
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932835.png)
![N-[2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2932836.png)
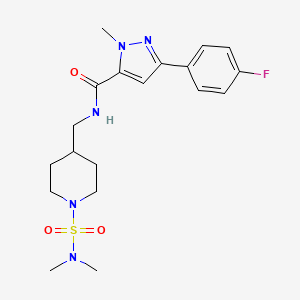
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2932838.png)
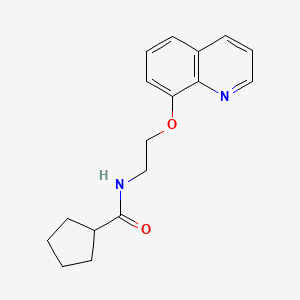
![N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2932845.png)
![3-pyridinyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2932846.png)